[(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate
Description
The compound [(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate (hereafter referred to as Compound A) is a halogenated indole derivative featuring a 4-chlorobenzyl group at the N1 position and a 2-chloroacetate ester linked via an imino group at the C3 position of the indole core (Fig. 1). Its molecular formula is C₁₇H₁₁Cl₃N₂O₃, with a molecular weight of 397.64 g/mol . The Z-configuration of the imino group is critical for its structural stability and interaction with biological targets.
Properties
IUPAC Name |
[(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl3N2O3/c18-8-15(23)25-21-16-13-7-12(20)5-6-14(13)22(17(16)24)9-10-1-3-11(19)4-2-10/h1-7H,8-9H2/b21-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFQZBOKKXAFTF-PGMHBOJBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C=C(C=C3)Cl)C(=NOC(=O)CCl)C2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CN2C3=C(C=C(C=C3)Cl)/C(=N/OC(=O)CCl)/C2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, such as this compound, play a significant role in cell biology. They are often used as biologically active compounds for the treatment of various disorders, including cancer and microbial infections.
Mode of Action
It is known that indole derivatives can interact with their targets in various ways, including through free radical reactions. For example, in a free radical reaction, a molecule like N-bromosuccinimide (NBS) can lose an atom, leaving behind a radical that can remove a hydrogen atom from the target molecule.
Biochemical Pathways
It is known that indole derivatives can affect various biochemical pathways, particularly those involved in cell biology. The changes in these pathways can lead to various downstream effects, including the inhibition of cancer cell growth and the treatment of microbial infections.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The activity and properties of Compound A are influenced by its halogenation pattern and ester functionalization. Below is a comparative analysis with key analogues:
Key Observations :
- Halogenation: Compound A’s 4-chlorophenyl and 2-chloroacetate groups increase lipophilicity compared to LDN-57444 (logP ~3.5 vs.
- Ester vs. Sulfonamide: The 2-chloroacetate in Compound A introduces electrophilicity, which may enhance covalent binding to enzymes (e.g., proteasomes) compared to non-chlorinated esters like LDN-57444 or sulfonamides in Giripladib .
- Core Heterocycle: The indole scaffold in Compound A allows π-π stacking in enzyme active sites, whereas cinnoline derivatives () may exhibit distinct binding modes due to their planar, fused-ring system .
Pharmacological and Biochemical Comparisons
- Proteasome Inhibition : Compound A’s mechanism may parallel LDN-57444, which inhibits UCH-L1 (IC₅₀ ~0.8 µM) by targeting catalytic cysteine residues. The 2-chloroacetate group in Compound A could enhance reactivity toward nucleophilic residues, though specific IC₅₀ data are unavailable .
- Metabolic Stability: The 4-chlorophenyl group in Compound A likely slows oxidative metabolism compared to non-halogenated analogues (e.g., [(3Z)-1-(4-methylbenzyl)-2-oxoindol-3-ylidene]amino acetate), as seen in microsomal stability assays for similar compounds .
- Toxicity : Chlorinated aromatics (e.g., 2,5-diCl in LDN-57444) are associated with hepatotoxicity at high doses, suggesting Compound A may require structural optimization to mitigate off-target effects .
Research Findings and Data Gaps
- Synthetic Accessibility : Compound A is synthesized via condensation of 5-chloro-1-(4-chlorobenzyl)-2-oxoindole with 2-chloroacetyl hydroxylamine, achieving ~65% yield .
- Crystallographic Data : Structural determination using SHELX software () confirms the Z-configuration, critical for maintaining planarity and hydrogen-bonding interactions .
- Unresolved Questions :
- Specific IC₅₀ values for proteasome inhibition are lacking.
- Comparative pharmacokinetic studies against LDN-57444 or Giripladib are needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
